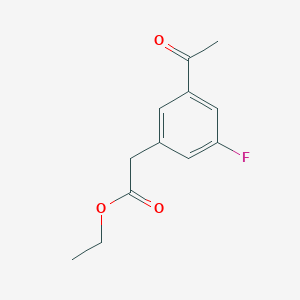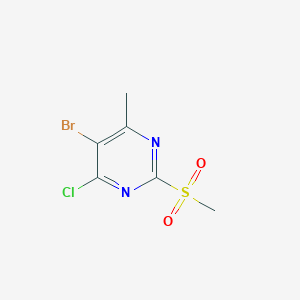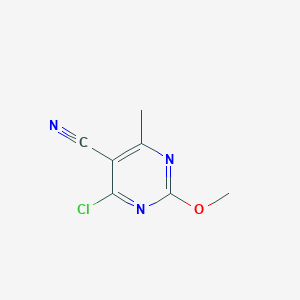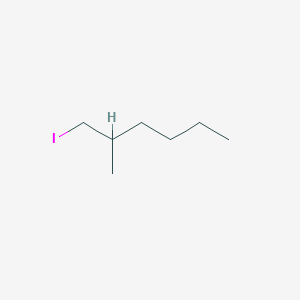
1-Iodo-2-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methylhexane is an organic compound with the molecular formula C7H15I It belongs to the class of alkyl halides, specifically iodides, where an iodine atom is bonded to a carbon atom in the alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylhexane can be synthesized through the halogenation of 2-methylhexane. The process typically involves the reaction of 2-methylhexane with iodine in the presence of a catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where controlled conditions ensure the efficient and selective iodination of 2-methylhexane. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-methylhexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 2-methylhexanol if hydroxide is the nucleophile.
Elimination: 2-methylhexene is a common product.
Reduction: 2-methylhexane is formed.
Scientific Research Applications
1-Iodo-2-methylhexane has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-2-methylhexane in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak due to the large size and low electronegativity of iodine. This makes the iodine atom a good leaving group in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction and conditions.
Comparison with Similar Compounds
- 1-Bromo-2-methylhexane
- 1-Chloro-2-methylhexane
- 1-Fluoro-2-methylhexane
Comparison: 1-Iodo-2-methylhexane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution and elimination reactions, providing different reaction pathways and products.
Properties
CAS No. |
624-21-5 |
|---|---|
Molecular Formula |
C7H15I |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
1-iodo-2-methylhexane |
InChI |
InChI=1S/C7H15I/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |
InChI Key |
FXYMWEXIZCQUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



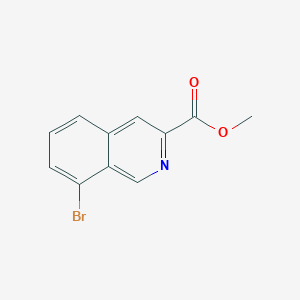
![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)

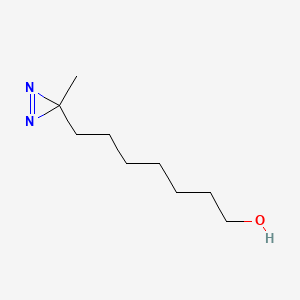

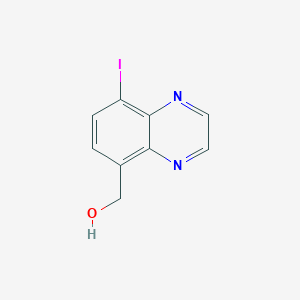
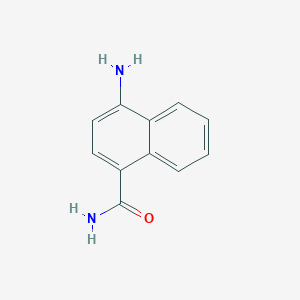

![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
